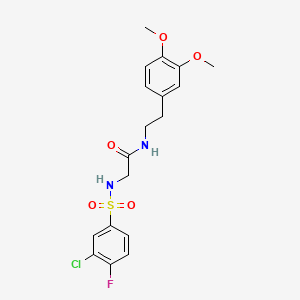
Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate is a compound with a complex structure. Its utility spans various fields, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting from the base pyridine structure. The addition of trifluoromethyl and chloro groups on the pyridine ring requires specific conditions:
Step 1: Introduction of the chloropyridine moiety, often through chlorination reactions involving thionyl chloride.
Step 2: Incorporation of the trifluoromethyl group through reactions using trifluoromethyl halides and catalysts like copper(I) iodide.
Step 3: Formation of the sulfanyl linkage, typically involving thiol reagents and alkylation reactions.
Step 4: Synthesis of the pyridazinecarboxylate core through condensation reactions involving hydrazine and carbonyl compounds.
Industrial Production Methods: In industrial settings, these reactions are scaled up using continuous flow processes to optimize yield and efficiency. Catalytic reactors and high-throughput screening of reaction conditions ensure that the production is both economical and environmentally friendly.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, resulting in sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine and pyridazine rings.
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, organolithium reagents, and various acids or bases.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Varied products depending on the substituent introduced.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, allowing for the creation of new materials with specific properties.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel polymers and materials with unique chemical and physical properties.
作用机制
The compound interacts with various molecular targets depending on its structural conformation. For instance, its pyridine and pyridazine rings can intercalate with DNA, while the sulfanyl group can form covalent bonds with enzyme active sites. These interactions disrupt normal biological processes, leading to its observed effects.
相似化合物的比较
Unique Features: Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate’s unique structure—particularly its trifluoromethyl and chloropyridine groups—differentiates it from other compounds. These groups impart specific chemical reactivity and biological activity.
Similar Compounds:2-(2-Chloro-5-trifluoromethylpyridinyl)sulfanyl derivatives: : Share similar sulfanyl and pyridine structures.
Pyridazinecarboxylates: : Similar base structure but different substituents.
属性
IUPAC Name |
methyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O4S/c1-25-13(24)7-2-10(22)20-21(5-7)11(23)6-26-12-9(15)3-8(4-19-12)14(16,17)18/h3-4,7H,2,5-6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIOKDGDAKPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)




![4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)
![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)
![Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)

